4-(4-Chloro-3-methylphenoxy)phenol

Descripción general

Descripción

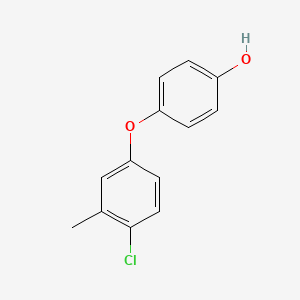

4-(4-Chloro-3-methylphenoxy)phenol is an organic compound with the molecular formula C13H11ClO2 It is a phenolic compound characterized by the presence of a chloro and methyl group attached to a phenoxy ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)phenol typically involves the reaction of 4-chloro-3-methylphenol with phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chloro-3-methylphenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

1.1 Synthesis of Pharmaceuticals and Agrochemicals

4-(4-Chloro-3-methylphenoxy)phenol serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly significant in the production of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid) and its derivatives. These herbicides are widely used in agriculture for controlling broadleaf weeds.

Table 1: Key Herbicides Derived from this compound

| Herbicide Name | Chemical Structure | Application |

|---|---|---|

| MCPA | C9H9ClO3 | Broadleaf weed control |

| MCPB | C10H11ClO3 | Selective herbicide |

| Mecoprop | C10H11ClO3 | Weed control in lawns |

1.2 Material Science

In material science, this compound is utilized in the formulation of advanced materials that require specific thermal and mechanical properties. Its phenolic structure contributes to the stability and durability of polymers.

Biological Applications

2.1 Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for use in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the efficacy of chlorocresol in inhibiting Staphylococcus aureus growth. The results indicated a minimum inhibitory concentration (MIC) of 0.5% w/v, suggesting its potential as an effective antimicrobial agent in clinical settings.

2.2 Preservative Use

This compound is also employed as a preservative in paints, inks, and cosmetics due to its ability to inhibit microbial growth, thereby extending product shelf life.

Environmental Impact

While this compound has beneficial applications, its environmental impact is a concern. Studies indicate that it is toxic to aquatic organisms, necessitating careful handling and regulation during production and application.

Table 2: Environmental Toxicity Data

| Organism Type | Toxicity Level (mg/L) | Reference |

|---|---|---|

| Fish | 0.15 | OECD SIDS Report |

| Daphnia | 0.05 | OECD SIDS Report |

| Algae | 0.20 | OECD SIDS Report |

Regulatory Status

Due to its toxicity, regulatory bodies such as the EPA classify this compound under strict guidelines for use in consumer products. The compound is categorized as Group D (not classifiable as to human carcinogenicity), indicating that while it poses some risks, it does not meet criteria for known carcinogens.

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)phenol involves its interaction with specific molecular targets. In biological systems, it may act by disrupting cell membranes or interfering with enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-3-methylphenol: A closely related compound with similar chemical properties.

4-Chloro-2-methylphenoxyacetic acid: Another phenoxy compound with herbicidal properties.

Uniqueness

4-(4-Chloro-3-methylphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups on the phenoxy ring makes it particularly useful in certain synthetic and industrial applications.

Actividad Biológica

4-(4-Chloro-3-methylphenoxy)phenol, also known as PCOC, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 40843-52-5

- Molecular Formula : C13H11ClO2

The compound features a phenoxy group, which is significant in mediating its biological effects.

Ryanodine Receptor Agonism

One of the notable biological activities of this compound is its role as a ryanodine receptor agonist . This interaction is crucial for calcium signaling in muscle cells, influencing muscle contraction and potentially affecting cardiac function. Studies have shown that this compound can activate ryanodine receptors, leading to increased intracellular calcium levels, which are pivotal in various physiological processes.

Anticancer Properties

Research indicates that derivatives of phenolic compounds, including this compound, exhibit anticancer properties . For instance, studies have reported that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. A specific study highlighted that phenoxy-substituted compounds could downregulate vascular endothelial growth factor (VEGF), thereby impairing tumor angiogenesis .

Table 1: Anticancer Activity of Phenolic Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | OVCAR-4 | 5.67 | Inhibition of VEGFR-2 phosphorylation |

| Related Phenolic Derivative | MDA-MB-468 | 3.84 | Induction of apoptosis |

| Another Phenolic Compound | HepG2 | 1.1 | Cell cycle arrest in G2/M phase |

Genotoxicity and Safety Profile

The genotoxicity profile of this compound has been assessed through various studies. It was found to be non-mutagenic , as it did not induce mutations in Ames tests or micronucleus assays conducted according to OECD guidelines . The safety margin for repeated exposure is significant, with a NOAEL (No Observed Adverse Effect Level) established at 200 mg/kg/day, indicating a low risk for acute toxicity under normal exposure conditions .

Case Study 1: In Vivo Effects on Cardiac Function

A study investigated the effects of this compound on cardiac myocytes. The results demonstrated that the compound enhanced calcium transients in isolated cardiac cells, suggesting potential implications for cardiac contractility and rhythm regulation. This finding underscores the importance of ryanodine receptor modulation in heart function.

Case Study 2: Antitumor Efficacy in Animal Models

In an animal model of breast cancer, administration of phenolic compounds similar to this compound resulted in significant tumor size reduction compared to controls. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis through VEGF suppression .

Propiedades

IUPAC Name |

4-(4-chloro-3-methylphenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYQQEYCDVKPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509376 | |

| Record name | 4-(4-Chloro-3-methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-52-5 | |

| Record name | 4-(4-Chloro-3-methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.